molecular formula C13H16BF3O3 B1302311 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane CAS No. 262376-31-8

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No. B1302311
Key on ui cas rn: 262376-31-8
M. Wt: 288.07 g/mol
InChI Key: BUSBFOTXIPZTDH-UHFFFAOYSA-N
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Patent
US07037905B2

Procedure details

The title compound (25%, oil) was prepared from 3-trifluoromethoxyphenylboronic acid and pinacol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:5]=[C:6]([B:10]([OH:12])[OH:11])[CH:7]=[CH:8][CH:9]=1.O[C:16]([C:19](O)([CH3:21])[CH3:20])([CH3:18])[CH3:17]>>[CH3:17][C:16]1([CH3:18])[C:19]([CH3:21])([CH3:20])[O:12][B:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([O:3][C:2]([F:1])([F:13])[F:14])[CH:5]=2)[O:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)B(O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(C)C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC(=CC=C1)OC(F)(F)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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